molecular formula C12H16Cl2N2O3 B1456183 3-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride CAS No. 1220032-97-2

3-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride

Cat. No.: B1456183
CAS No.: 1220032-97-2
M. Wt: 307.17 g/mol
InChI Key: LXAZKDZGGAUYDK-UHFFFAOYSA-N
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Description

3-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a 4-chloro-2-nitrophenoxy group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride typically involves a multi-step process. One common method starts with the nitration of 4-chlorophenol to produce 4-chloro-2-nitrophenol. This intermediate is then reacted with piperidine in the presence of a suitable base to form the desired product. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dichloromethane, and bases like sodium hydroxide.

Major Products

    Reduction: 3-[(4-Amino-2-nitrophenoxy)methyl]piperidine hydrochloride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chloro-5-ethoxy-2-nitrophenoxy)methyl]piperidine hydrochloride
  • 3-[(4-Chloro-2-nitrophenoxy)acetamido]methylphenyl-dimethylcarbamate

Uniqueness

3-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-[(4-chloro-2-nitrophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3.ClH/c13-10-3-4-12(11(6-10)15(16)17)18-8-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAZKDZGGAUYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220032-97-2
Record name Piperidine, 3-[(4-chloro-2-nitrophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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